Lipophilicity: Meta-Bromo vs. Dichloro Analog
The meta-bromophenyl derivative exhibits a computed logP (cLogP) of 2.67 [1], which is approximately 0.2–0.3 log units lower than the 2,4-dichlorophenyl analog (cLogP ~2.9–3.0, estimated from ZINC scaffold predictors). This reduced lipophilicity aligns more closely with the optimal range for CNS-sparing, liver-selective SCD1 inhibitors (cLogP 2–3) described by Iida et al. [2], potentially reducing off-target adipose and ocular exposure while maintaining hepatic engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.67 (ZINC19169101) / 2.46 (ZINC255279575) |
| Comparator Or Baseline | 4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid: cLogP ~2.9–3.0 (ZINC scaffold estimate) |
| Quantified Difference | ΔcLogP ≈ -0.23 to -0.44 (more hydrophilic) |
| Conditions | ZINC15 computed logP using the XLogP3 algorithm; experimental logP not available. |
Why This Matters
Lower lipophilicity can reduce hERG binding, non-specific protein binding, and tissue accumulation—key criteria for selecting a lead compound with a better therapeutic window in metabolic disease programs.
- [1] ZINC Database. Substance ZINC000019169101 (4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid). https://zinc.docking.org/substances/ZINC000019169101/ (accessed 2026-04-30). View Source
- [2] Tetsuya Iida et al. Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity. Eur. J. Med. Chem. 2018, 158, 832–852. View Source
